(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure, which includes adamantane, naphthalene, and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach involves the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the regioselective introduction of the naphthalene group and further functionalization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis and purification processes.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene and adamantane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalysis, particularly in Rh(III)-catalyzed reactions . Its unique structure allows for selective transformations and functionalizations.
Biology and Medicine
The compound’s potential biological applications include its use as a molecular probe for studying biological pathways and interactions. Its structural features may enable it to interact with specific proteins or enzymes, making it useful in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile building block for creating complex structures.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphanyl and naphthalene groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its combination of adamantane, naphthalene, and phosphanyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for specialized applications in catalysis, drug discovery, and material science.
Properties
Molecular Formula |
C42H54NOPS |
---|---|
Molecular Weight |
651.9 g/mol |
IUPAC Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H54NOPS/c1-40(2,3)46(44)43(4)39(36-14-9-11-34-10-5-6-12-35(34)36)37-13-7-8-15-38(37)45(41-22-28-16-29(23-41)18-30(17-28)24-41)42-25-31-19-32(26-42)21-33(20-31)27-42/h5-15,28-33,39H,16-27H2,1-4H3/t28?,29?,30?,31?,32?,33?,39-,41?,42?,45?,46?/m0/s1 |
InChI Key |
KVTOTKUNMGOIAG-ONCIBDMISA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.